2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene
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Overview
Description
2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene is a chemical compound with the molecular formula C9H7Cl2NS and a molecular weight of 232.12 g/mol. This compound is known for its significant role in research and industry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene typically involves the reaction of 2,4-dichlorobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the isothiocyanate group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Amines or alcohols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules such as proteins and DNA. This reactivity allows the compound to modify the function of enzymes and other proteins, leading to various biological effects. The molecular targets and pathways involved include thiol groups in cysteine residues and amino groups in lysine residues.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl Chloride: A precursor in the synthesis of 2,4-Dichloro-1-(2-isothiocyanatoethyl)benzene.
2,4-Dichlorophenyl Isothiocyanate: A structurally similar compound with different reactivity and applications.
1,3-Dichloro-2-(2-isothiocyanatoethyl)benzene: Another isomer with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring and the presence of both chlorine and isothiocyanate groups. This combination of functional groups imparts distinct reactivity and makes it valuable in various chemical and biological applications.
Properties
IUPAC Name |
2,4-dichloro-1-(2-isothiocyanatoethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NS/c10-8-2-1-7(9(11)5-8)3-4-12-6-13/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDSGQQPUHCKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCN=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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